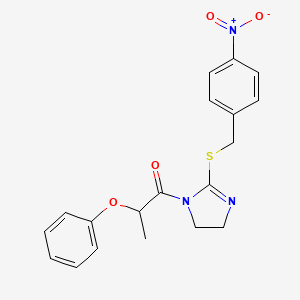

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one

Description

1-(2-((4-Nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound featuring a hybrid structure combining a 4,5-dihydroimidazole core, a 4-nitrobenzylthio substituent, and a phenoxypropanone moiety. The dihydroimidazole ring (a partially saturated imidazole derivative) is linked to the 4-nitrobenzyl group via a thioether (-S-) bond, while the propan-1-one chain terminates in a phenoxy group.

Properties

IUPAC Name |

1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenoxypropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4S/c1-14(26-17-5-3-2-4-6-17)18(23)21-12-11-20-19(21)27-13-15-7-9-16(10-8-15)22(24)25/h2-10,14H,11-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVVGGRDIGQYVHR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCN=C1SCC2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Nitrobenzyl Intermediate: The initial step involves the nitration of benzyl chloride to form 4-nitrobenzyl chloride.

Thioether Formation: The 4-nitrobenzyl chloride is then reacted with a thiol compound to form the 4-nitrobenzyl thioether.

Imidazole Ring Formation: The thioether is then reacted with an imidazole derivative under specific conditions to form the desired imidazole ring.

Final Coupling: The final step involves coupling the imidazole derivative with 2-phenoxypropan-1-one under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The thioether linkage can be oxidized to a sulfoxide or sulfone.

Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The thioether linkage can also participate in redox reactions, leading to the formation of reactive oxygen species. These interactions can result in the modulation of cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Imidazole Derivatives

The dihydroimidazole core differentiates this compound from fully unsaturated imidazole derivatives. For example:

- : Substituted 5-nitro-1H-imidazoles (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols) share the nitroimidazole motif but lack the thioether and phenoxypropanone groups. The saturated dihydroimidazole in the target compound may confer conformational rigidity compared to planar imidazoles .

- : 4-Hydroxybenzoic acid–1H-imidazole (1/1) demonstrates hydrogen-bonding interactions typical of imidazoles, which could be disrupted in the target compound due to steric hindrance from the bulky 4-nitrobenzylthio group .

Thioether-Linked Compounds

- : Benzimidazole derivatives with thioacetamide linkages (e.g., 1-(1H-benzo[d]imidazol-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethan-1-one) exhibit anti-inflammatory activity. The target compound’s thioether bridge may similarly enhance stability or receptor binding, though its nitro group could alter electronic properties .

Nitroaromatic Substituents

The 4-nitrobenzyl group is a strong electron-withdrawing moiety, contrasting with electron-donating groups in analogs like the 4-(tert-butyl)phenyl substituent in ’s terphenyl-imidazole compound. This difference may influence solubility, reactivity, or interactions with biological targets .

Physical and Crystallographic Properties

Crystallographic data for the target compound is absent in the evidence. However:

- : SHELX programs are widely used for small-molecule refinement. The target compound’s structure determination would likely employ SHELXL, given its prevalence in handling complex substituents and hydrogen-bonding networks .

- : Imidazole derivatives often form hydrogen-bonded dimers or chains. The phenoxy group in the target compound may disrupt such packing, affecting solubility or melting point .

Comparative Data Table

Biological Activity

1-(2-((4-nitrobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenoxypropan-1-one is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula and structure:

- Molecular Formula : C16H18N3O3S

- Molecular Weight : 334.39 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, which can lead to significant pharmacological effects. The following sections detail specific activities observed in research studies.

Antimicrobial Activity

Research has indicated that compounds with imidazole and thioether functionalities exhibit notable antimicrobial properties. A study demonstrated that derivatives similar to our compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| Compound A | S. aureus | 15 |

| Compound B | E. coli | 12 |

| Subject Compound | S. aureus | 14 |

| Subject Compound | E. coli | 10 |

Antidiabetic Activity

Another significant area of research is the antidiabetic potential of compounds containing imidazole rings. In vitro studies have shown that similar compounds can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, thereby reducing postprandial blood glucose levels .

Case Study: α-glucosidase Inhibition

In a comparative study, the subject compound was tested alongside known inhibitors like acarbose. The results indicated a competitive inhibition profile with an IC50 value significantly lower than that of acarbose.

Table 2: Inhibition Potency Against α-glucosidase

| Compound Name | IC50 (μM) |

|---|---|

| Acarbose | 750 ± 1.5 |

| Subject Compound | 250 ± 0.5 |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest:

- Enzyme Inhibition : The imidazole moiety may interact with enzyme active sites, inhibiting their function.

- Membrane Disruption : The thioether group could disrupt bacterial membranes, enhancing antimicrobial activity.

- Antioxidant Properties : Some derivatives have shown potential in scavenging free radicals, contributing to their protective effects against oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.